4-Nitro-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that features both nitro and indole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a suitable indole derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzohydrazide: A simpler analog with similar nitro and hydrazide functionalities.
N’-[(2-Oxo-1,2-dihydro-3-quinolinyl)methylene]benzohydrazide: Shares structural similarities but with a quinoline moiety instead of an indole.
Uniqueness
4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to the presence of both nitro and indole groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H9N5O6 |
---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H9N5O6/c21-14(8-1-3-9(4-2-8)19(23)24)18-17-13-11-7-10(20(25)26)5-6-12(11)16-15(13)22/h1-7,16,22H |
InChI Key |
GQWMFJIGJSJVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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